molecular formula C12H16N2S B13522209 n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine

n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine

Cat. No.: B13522209
M. Wt: 220.34 g/mol
InChI Key: LOXNKSRATJYERH-UHFFFAOYSA-N
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Description

N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is a complex organic compound featuring a thiophene ring substituted with an aminopropynyl group and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a propynyl group through a Sonogashira coupling reaction. This intermediate is then subjected to further reactions to introduce the aminopropynyl group and the cyclopropanamine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-methylcyclopropanamine

InChI

InChI=1S/C12H16N2S/c1-14(11-4-5-11)8-12-7-10(9-15-12)3-2-6-13/h7,9,11H,4-6,8,13H2,1H3

InChI Key

LOXNKSRATJYERH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)C#CCN)C2CC2

Origin of Product

United States

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